1,2,3,4-Tetrahydropyrazino[1,2-a]indole

Catalog No.
S649456
CAS No.
41838-39-5
M.F
C12H16N2O3S
M. Wt
268.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydropyrazino[1,2-a]indole

CAS Number

41838-39-5

Product Name

1,2,3,4-Tetrahydropyrazino[1,2-a]indole

IUPAC Name

methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

InChI

InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4)

InChI Key

TZYZUFXTFMZQKR-UHFFFAOYSA-N

SMILES

C1CN2C(=CC3=CC=CC=C32)CN1

Synonyms

1,2,3,4-Tetrahydropyrazino(1,2-a)indole, THP-I cpd

Canonical SMILES

CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1
  • Synthesis

    Research has been conducted on methods for synthesizing 1,2,3,4-Tetrahydropyrazino[1,2-a]indole derivatives. A study published in 2003 describes a novel synthesis process using condensation with benzotriazole and formaldehyde PubMed. This suggests ongoing interest in developing efficient methods to produce this compound.

  • Chemical Properties

    Scientific databases like PubChem (PubChem: ) provide basic information on the physical and chemical properties of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole. This information can be a starting point for researchers to explore potential applications based on the compound's structure and reactivity.

1,2,3,4-Tetrahydropyrazino[1,2-a]indole is an organic compound characterized by its unique bicyclic structure that includes a pyrazine and indole moiety. The molecular formula of this compound is C11_{11}H12_{12}N2_2, with a molecular weight of approximately 172.23 g/mol. This compound is recognized for its potential biological activities and has garnered attention in medicinal chemistry due to its structural similarities to various bioactive molecules.

The compound exhibits a melting point range of 240-241 °C and is typically found in an off-white crystalline form. Its predicted boiling point is around 354.9 °C, and it has a density of approximately 1.23 g/cm³ .

The chemical reactivity of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole can be explored through various synthetic pathways involving condensation reactions and modifications of the indole or pyrazine rings. For instance, reactions involving formaldehyde and amines have been utilized to synthesize derivatives of this compound . Additionally, the compound may undergo electrophilic aromatic substitution due to the presence of the indole structure, allowing for further functionalization at various positions on the ring.

Research has indicated that 1,2,3,4-Tetrahydropyrazino[1,2-a]indole exhibits significant biological activities. Studies have demonstrated its antibacterial properties against various strains of bacteria . Furthermore, derivatives of this compound have been investigated for their potential in treating central nervous system disorders, showcasing its relevance in neuropharmacology .

The synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole can be achieved through several methods:

  • One-Pot Synthesis: A highly efficient method involves the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde. This approach allows for the formation of the desired tetrahydro derivative in a single reaction step .
  • Substituted Variants: Other synthetic routes have focused on producing substituted variants by modifying the indole or pyrazine components through various chemical transformations .

1,2,3,4-Tetrahydropyrazino[1,2-a]indole has potential applications in:

  • Pharmaceutical Development: Due to its antibacterial and neuropharmacological properties, it serves as a lead compound for drug discovery targeting bacterial infections and neurological disorders.
  • Chemical Research: The compound is also valuable in organic synthesis as a building block for more complex molecules in medicinal chemistry.

Interaction studies involving 1,2,3,4-Tetrahydropyrazino[1,2-a]indole focus on its binding affinity to various biological targets. Research has shown that derivatives can interact with specific receptors in the central nervous system, indicating potential therapeutic effects. Further studies are needed to elucidate the precise mechanisms of action and interactions at the molecular level.

Several compounds share structural characteristics with 1,2,3,4-Tetrahydropyrazino[1,2-a]indole. These include:

Compound NameStructural FeaturesUnique Properties
4-Methyl-7-fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indoleFluorinated derivativeEnhanced bioactivity against specific bacteria
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]indoleTrifluoromethyl groupIncreased lipophilicity leading to better membrane penetration
4-Methyl-6-ethyl-3H-pyrazino[1,2-a]indoleEthyl substitutionPotentially different pharmacokinetics

Each of these compounds exhibits unique properties that differentiate them from 1,2,3,4-Tetrahydropyrazino[1,2-a]indole while maintaining similar core structures. The variations in substituents can significantly influence their biological activities and applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

268.08816355 g/mol

Monoisotopic Mass

268.08816355 g/mol

Heavy Atom Count

18

UNII

4U5URU4XP8

Dates

Modify: 2023-08-15

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